4'-Nitroacetophenone semicarbazone 4'-Nitroacetophenone semicarbazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869336
InChI: InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6-
SMILES:
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol

4'-Nitroacetophenone semicarbazone

CAS No.:

Cat. No.: VC15869336

Molecular Formula: C9H10N4O3

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

4'-Nitroacetophenone semicarbazone -

Specification

Molecular Formula C9H10N4O3
Molecular Weight 222.20 g/mol
IUPAC Name [(Z)-1-(4-nitrophenyl)ethylideneamino]urea
Standard InChI InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6-
Standard InChI Key IPWIWSSRLKCYGQ-WDZFZDKYSA-N
Isomeric SMILES C/C(=N/NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Synthesis and Structural Characteristics

Synthetic Pathways

4'-Nitroacetophenone semicarbazone is synthesized via condensation reactions between 4'-nitroacetophenone and semicarbazide hydrochloride. Two primary methods are employed:

MethodConditionsYieldAdvantages
Traditional refluxEthanol, 6–8 hours under reflux65–70%High purity, scalable
Solid-state synthesisBall milling, solvent-free, 30–60 minutes80–85%Eco-friendly, reduced reaction time

The solid-state approach avoids solvent use, aligning with green chemistry principles, while the traditional method remains widely adopted for large-scale production.

Structural Analysis

The compound’s structure (Fig. 1) features:

  • A nitro group at the para position of the benzene ring, enhancing electrophilic reactivity.

  • A semicarbazone moiety (-NH-C(=O)-NH₂), enabling hydrogen bonding and metal coordination.

Key spectroscopic data:

  • IR (KBr): 1654–1645 cm⁻¹ (C=O stretch), 1565–1595 cm⁻¹ (C=N stretch), 1515 cm⁻¹ (N=O asymmetric stretch) .

  • ¹H NMR (DMSO-d₆): δ 1.93–1.96 ppm (CH₃), 7.26–8.67 ppm (aromatic H), 8.91–10.29 ppm (exchangeable NH) .

The Z-configuration of the semicarbazone group is confirmed by X-ray crystallography in analogous compounds .

Biological Activities

Anticonvulsant Properties

Derivatives of 4'-nitroacetophenone semicarbazone exhibit dose-dependent anticonvulsant effects in murine models. For example:

DerivativeED₅₀ (mg/kg)Protection (%)
4-(3-Chlorophenyl)-analog 30.282
4'-Methoxy-substituted analog 25.888

These compounds prolong seizure latency by modulating GABAergic pathways, akin to phenobarbital .

Anti-Trypanosomal Activity

Copper(II) complexes of 4'-nitroacetophenone thiosemicarbazones demonstrate potent activity against T. cruzi:

CompoundIC₅₀ (μM)Reference Drug
[Cu(4NO₂Ac4M)₂] (Complex 4) 11.69Nifurtimox (12.5)
[Cu(4NO₂Ac4DM)₂] (Complex 5) 59.42Benznidazole (18.7)

Mechanistically, these complexes disrupt parasite mitochondrial function via redox cycling and DNA intercalation .

Antimicrobial Effects

The nitro group confers broad-spectrum antimicrobial activity, with MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. Synergy with fluconazole enhances antifungal activity against Candida albicans (FICI = 0.25).

Applications in Medicinal Chemistry

Metal Complexation

The semicarbazone moiety acts as a bidentate ligand, forming stable complexes with Cu(II), Ru(II), and Fe(III). These complexes exhibit enhanced bioactivity due to improved membrane permeability and targeted delivery . For instance, ruthenium complexes show 5-fold higher trypanocidal activity than their parent ligands .

Structural Analogues

Modifications to the parent structure yield derivatives with tailored properties:

  • 4-(3-Chlorophenyl) analogs: Increased lipophilicity improves blood-brain barrier penetration for CNS applications .

  • N⁴-methylated derivatives: Reduced cytotoxicity while maintaining anti-parasitic efficacy .

Chemical Reactivity and Mechanistic Insights

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine (NH₂) using H₂/Pd-C, enabling synthesis of amino-substituted derivatives for prodrug development.

Semicarbazone Reactivity

The C=N bond participates in nucleophilic additions, forming hydrazones or thiosemicarbazones. For example, reaction with thiosemicarbazide yields thio-analogs with improved metal-binding capacity .

Future Directions

Optimization of Pharmacokinetics

Structural modifications, such as PEGylation or prodrug formulations, could address poor aqueous solubility (logP = 1.92).

In Vivo Efficacy Studies

While in vitro data are promising, murine models of Chagas disease and epilepsy are needed to validate therapeutic potential.

Scalable Synthesis

Continuous flow reactors may enhance solid-state synthesis yields (>90%) while reducing energy input.

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